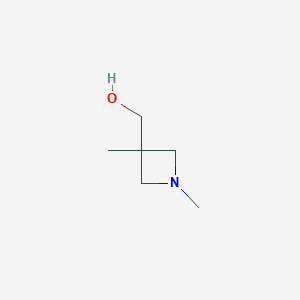

2-Bromo-2-cyclopentylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

1. Construction of Indole Skeletons

The development of a palladium-catalyzed tandem addition/cyclization method has been significant in constructing indole skeletons. This strategy utilizes 2-(2-aminoaryl)acetonitriles for direct construction, showing good functional group tolerance and chemoselectivity. Halogen substituents like bromo are amenable to further synthetic elaborations, expanding product diversity (Yu et al., 2017).

2. Bromo-cyanomethylative Cyclization of Enynes

A copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes has been demonstrated, involving 2-bromoacetonitrile. This process enables alkyl radical generation and triggers a radical addition/cyclization/bromination sequence, yielding various vinyl C-Br bonds containing functionalized heterocycles (Zhu et al., 2022).

3. Formation of Cyclopropane Derivatives

The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, including a process involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen, leads to the formation of cyclopropane bis-lactones. This showcases the utility of bromo-substituted compounds in complex molecular construction (Fariña et al., 1986).

4. Preparation of 2-Bromo-1-Alkenes from 1-Alkynes

The microwave-assisted hydrobromination of 1-alkynes using a combination of lithium bromide (LiBr), chlorotrimethylsilane (TMSCl), and tetraethylammonium bromide (TEAB) in acetonitrile offers a clean and convenient method to generate 2-bromo-1-alkenes. This highlights the role of bromo compounds in synthesizing alkenes (Bunrit et al., 2011).

5. Synthesis of Benzocyclotrimers

2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene serves as a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins via Diels–Alder reaction. The cycloadducts can be cyclotrimerized to afford functionalized benzocyclotrimers, demonstrating the utility of bromo compounds in complex ring formation (Dalkılıç et al., 2009).

6. Antibacterial Activity of Cyanopyridine Derivatives

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile was used as a substrate for synthesizing new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. This highlights the potential biological applications of bromo-substituted compounds (Bogdanowicz et al., 2013).

Propiedades

IUPAC Name |

2-bromo-2-cyclopentylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOYEUORMICJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyclopentylacetonitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)

![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)

![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)